

# Technical Support Center: Overcoming Challenges of Using Custodiol in Neonatal Animal Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Custodiol |
| Cat. No.:      | B12649038 |

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Custodiol®** (HTK - Histidine-Tryptophan-Ketoglutarate) solution in neonatal animal models of cardiac surgery and organ preservation.

## Frequently Asked Questions (FAQs)

Q1: What is **Custodiol®** and how does it induce cardiac arrest?

**Custodiol®**, also known as HTK solution, is an intracellular, crystalloid cardioplegic solution.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> It induces diastolic cardiac arrest by depleting the extracellular space of sodium and calcium, which hyperpolarizes the myocyte plasma membrane.<sup>[2]</sup><sup>[4]</sup> Its composition is designed to mimic the intracellular environment.<sup>[4]</sup>

Q2: What are the purported advantages of using a single-dose solution like **Custodiol®**?

The primary advantage of **Custodiol®** is its single-dose administration, which can provide myocardial protection for up to three hours.<sup>[3]</sup><sup>[5]</sup><sup>[6]</sup> This uninterrupted period can be beneficial for complex and lengthy surgical procedures.<sup>[2]</sup><sup>[5]</sup>

Q3: Is **Custodiol®** superior to other cardioplegic solutions in neonatal models?

The evidence is conflicting. Some studies in neonatal animal models and clinical trials in pediatric patients have shown comparable or even superior myocardial protection with **Custodiol®** when compared to conventional solutions like cold blood cardioplegia.[7] However, other studies have reported higher troponin release, suggesting poorer myocardial protection with **Custodiol®** in neonates.[5][8][9][10][11] The choice of cardioplegic solution often depends on institutional preference and the specific experimental context.[9][10]

Q4: What is the modified **Custodiol-N** solution?

**Custodiol-N** is a modified version of the original HTK solution.[12] It has been supplemented with amino acids (glycine and alanine) and iron chelators (deferoxamine and LK-614) to inhibit hypoxia-induced plasma membrane pore formation and cold-induced cell injury.[12] A portion of the histidine has also been replaced with N-acetyl-histidine to reduce potential adverse effects related to "redox-active" iron.[12] A clinical trial is underway to compare the safety of **Custodiol** and **Custodiol-N** in pediatric heart transplantation.[13]

## Troubleshooting Guide

### Issue 1: Suboptimal Myocardial Protection and High Biomarker Release (Troponin, CK-MB)

Possible Causes:

- Inadequate Myocardial Cooling: The protective effects of **Custodiol®** are temperature-dependent.
- Incorrect Infusion Pressure: The neonatal myocardium is highly sensitive to infusion pressure. Even moderately elevated pressures can cause significant damage, especially in hypoxic hearts.[14]
- Insufficient Perfusion Volume: Inadequate volume of **Custodiol®** may not be sufficient to achieve the necessary ionic balance for effective cardioplegia.[15]
- Extended Ischemic Times: While **Custodiol®** is designed for long ischemic periods, very prolonged cross-clamp times may exceed its protective capacity in the neonatal heart.

Solutions:

- Monitor Myocardial Temperature: Ensure the heart is uniformly cooled to the target temperature (typically 4-8°C).[3][10]
- Directly Monitor Infusion Pressure: Maintain a low and controlled aortic root pressure during infusion (e.g., 30-50 mm Hg in neonatal piglets).[14]
- Ensure Adequate Perfusion: Use a standard, weight-adjusted volume of **Custodiol®** (e.g., 35 ml/kg in pediatric patients) and ensure even distribution throughout the myocardium.[3]
- Consider Modifying the Solution: For specific experimental needs, consider supplementing **Custodiol®** with agents that may enhance its protective effects, such as the antioxidant ebselen, which has shown improved myocardial protection in neonatal porcine hearts.[16]

## Issue 2: Myocardial Edema

Possible Causes:

- High Infusion Pressure: Excessive pressure can lead to fluid extravasation into the myocardial tissue.[14]
- Large Infusion Volume: The large volume of crystalloid solution can contribute to fluid shifting and edema.
- Composition of **Custodiol®**: The solution contains mannitol to decrease cellular edema, but the overall hypotonicity may contribute to fluid accumulation.[5][6]

Solutions:

- Strict Pressure Control: As mentioned above, maintain low and controlled infusion pressures. [14]
- Optimize Infusion Volume: Use the minimum effective volume required for complete cardiac arrest and cooling.
- Post-operative Management: Employ ultrafiltration during cardiopulmonary bypass to remove excess fluid.

## Issue 3: Electrolyte Imbalances (e.g., Hyponatremia)

Possible Causes:

- Low Sodium Content of **Custodiol®**: The solution has a very low sodium concentration (15 mmol/L) which can lead to dilutional hyponatremia, a known concern with its use.[4][5]

Solutions:

- Monitor Serum Electrolytes: Frequently monitor serum sodium levels during and after the procedure.
- Hemofiltration/Ultrafiltration: Utilize hemofiltration or ultrafiltration during cardiopulmonary bypass to manage electrolyte levels and fluid balance.
- Careful Fluid Management: Meticulously manage post-operative fluid administration to correct any electrolyte abnormalities. Studies in neonatal lambs highlight the importance of appropriate oral electrolyte solutions for maintaining balance.[17][18]

## Data Summary

Table 1: Comparison of **Custodiol®** vs. Blood Cardioplegia in Neonatal/Pediatric Studies

| Study Outcome                          | Custodiol® Group | Blood Cardioplegia Group | Animal Model/Patient Population | Key Findings                                                                                     | Reference |
|----------------------------------------|------------------|--------------------------|---------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| Myocardial Damage (Troponin-I Release) | Higher           | Lower                    | Neonates (ASO)                  | Custodiol® was associated with larger troponin release, suggesting poorer myocardial protection. | [8]       |
| Myocardial Damage (CK-MB)              | Lower            | Higher                   | Neonates (ASO)                  | CK-MB concentrations were higher in the cold blood cardioplegia group post-operatively.          | [7]       |
| Ventricular Function (LVEF)            | Higher           | Lower                    | Neonates (ASO)                  | LVEF was higher in the Custodiol® group immediately post-op and at 24 hours.                     | [7]       |
| Inotropic Support                      | Lower            | Higher                   | Neonates (ASO)                  | Patients in the cold blood cardioplegia group had higher                                         | [7]       |

inotropic scores in the first 24 hours.

---

|                                                           |             |            |                           |                                                                               |
|-----------------------------------------------------------|-------------|------------|---------------------------|-------------------------------------------------------------------------------|
| Composite Adverse Outcomes (death, LCOS, AKI, arrhythmia) | Higher Risk | Lower Risk | Pediatric Cardiac Surgery | Custodiol® was found to be an independent predictor of adverse outcomes. [19] |
|-----------------------------------------------------------|-------------|------------|---------------------------|-------------------------------------------------------------------------------|

---

|                                                   |                           |                           |                           |                                                                     |
|---------------------------------------------------|---------------------------|---------------------------|---------------------------|---------------------------------------------------------------------|
| Composite Endpoint (death, LCOS, AKI, arrhythmia) | No significant difference | No significant difference | Pediatric Cardiac Surgery | No difference in the composite endpoint between the two groups. [3] |
|---------------------------------------------------|---------------------------|---------------------------|---------------------------|---------------------------------------------------------------------|

---

|           |                           |                           |                                     |                                                                                                  |
|-----------|---------------------------|---------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------|
| Mortality | No significant difference | No significant difference | Meta-analysis of pediatric patients | No difference in mortality between Custodiol®, Del-Nido, St. Thomas, and blood cardioplegia. [3] |
|-----------|---------------------------|---------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------|

---

|                                    |                           |                           |                  |                                                                              |
|------------------------------------|---------------------------|---------------------------|------------------|------------------------------------------------------------------------------|
| Myocardial ATP and Lactate Content | No significant difference | No significant difference | Neonatal Piglets | Equivalent myocardial protection based on biochemical assessment. [5][9][10] |
|------------------------------------|---------------------------|---------------------------|------------------|------------------------------------------------------------------------------|

---

## Experimental Protocols

# Representative Protocol for Custodiol® Administration in a Neonatal Piglet Model

This protocol is a synthesis of methodologies described in the literature.[\[5\]](#)[\[14\]](#)[\[16\]](#)

- Animal Preparation:
  - Anesthetize neonatal piglets according to an approved institutional protocol.
  - Establish mechanical ventilation.
  - Perform a median sternotomy to expose the heart.
  - Administer heparin to achieve a target activated clotting time (ACT).
  - Establish cardiopulmonary bypass (CPB) via aortic and right atrial cannulation.
- Cardioplegia Administration:
  - Initiate systemic cooling on CPB to a target temperature.
  - Cross-clamp the ascending aorta.
  - Deliver cold (4-8°C) **Custodiol®** solution into the aortic root.
  - Crucially, directly monitor the aortic root pressure and maintain it within a low range (e.g., 30-50 mmHg).
  - Infuse a weight-appropriate volume (e.g., 30-50 ml/kg) until cardiac arrest is achieved and the myocardium is uniformly cooled.
- Ischemic Period:
  - Maintain the desired ischemic time for the surgical or experimental procedure. For **Custodiol®**, this is typically a single infusion for the entire cross-clamp period.
- Reperfusion:







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Custodiol versus Blood Cardioplegia: Comparison of Myocardial Immunohistochemical Analysis and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the different cardioplegic strategies in cardiac valves surgery: who wins the “arm-wrestling”? - Comentale - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. Custodiol versus blood cardioplegia in pediatric cardiac surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histidine-tryptophan-ketoglutarate - Wikipedia [en.wikipedia.org]
- 5. Custodiol for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Custodiol for myocardial protection and preservation: a systematic review - Edelman- Annals of Cardiothoracic Surgery [annalscts.com]
- 7. Myocardial protection in the arterial switch operation: Custodiol versus cold blood cardioplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cold histidine-tryptophan-ketoglutarate solution and repeated oxygenated warm blood cardioplegia in neonates with arterial switch operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Custodiol Versus Blood Cardioplegia in Paediatric Cardiac Surgery [ctv.veeva.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. scispace.com [scispace.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. The importance of cardioplegic infusion pressure in neonatal myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effect of perfusion volume of the Custodiol solution on the efficiency of cardioplegia in experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histidine-tryptophan-ketoglutarate solution with added ebselen augments myocardial protection in neonatal porcine hearts undergoing ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of two oral electrolyte solutions in healthy newborn lambs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. Effects of two oral electrolyte solutions in healthy newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Challenges of Using Custodiol in Neonatal Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12649038#overcoming-challenges-of-using-custodiol-in-neonatal-animal-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)